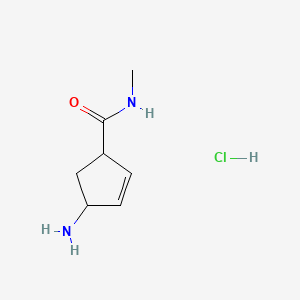
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the reagents and conditions used . For instance, the direct amidation of carboxylic acids with amines can be facilitated by catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale amidation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学研究应用
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride. While both compounds share similar structural features, the presence of the cyclopentene ring in this compound imparts unique chemical and biological properties . This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
List of Similar Compounds
属性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC 名称 |
4-amino-N-methylcyclopent-2-ene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3,(H,9,10);1H |
InChI 键 |
IKGDFPFJEXUQDK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1CC(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















